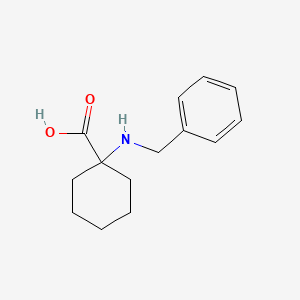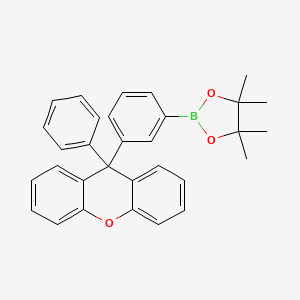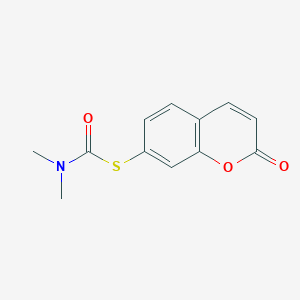
S-(2-Oxo-2H-chromen-7-yl) dimethylcarbamothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(2-Oxo-2H-chromen-7-yl) dimethylcarbamothioate: is a chemical compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and have been widely studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Oxo-2H-chromen-7-yl) dimethylcarbamothioate typically involves the reaction of 7-hydroxy-2H-chromen-2-one with dimethylcarbamothioyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at ambient temperature. The product is then purified using techniques such as flash chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: S-(2-Oxo-2H-chromen-7-yl) dimethylcarbamothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioester group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylcarbamothioate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or other reduced derivatives.
Substitution: Various substituted coumarin derivatives.
Aplicaciones Científicas De Investigación
S-(2-Oxo-2H-chromen-7-yl) dimethylcarbamothioate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and as a component in various industrial processes
Mecanismo De Acción
The mechanism of action of S-(2-Oxo-2H-chromen-7-yl) dimethylcarbamothioate involves its interaction with various molecular targets. The compound can inhibit enzymes such as carbonic anhydrase and monoamine oxidase, which play crucial roles in physiological processes. Additionally, it can interfere with cellular pathways involved in oxidative stress and inflammation, contributing to its potential therapeutic effects .
Comparación Con Compuestos Similares
- 2-Oxo-2H-chromen-7-yl 4-chlorobenzoate
- 8-Iodo-4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate
- 2-Oxo-2H-chromen-7-yl dimethylcarbamate
Comparison: S-(2-Oxo-2H-chromen-7-yl) dimethylcarbamothioate is unique due to the presence of the thioester group, which imparts distinct chemical reactivity and biological activity compared to its oxygen-containing analogs. This uniqueness makes it a valuable compound for studying the effects of sulfur substitution in coumarin derivatives .
Propiedades
Fórmula molecular |
C12H11NO3S |
|---|---|
Peso molecular |
249.29 g/mol |
Nombre IUPAC |
S-(2-oxochromen-7-yl) N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C12H11NO3S/c1-13(2)12(15)17-9-5-3-8-4-6-11(14)16-10(8)7-9/h3-7H,1-2H3 |
Clave InChI |
HKPPDCNYXYJROZ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)SC1=CC2=C(C=C1)C=CC(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


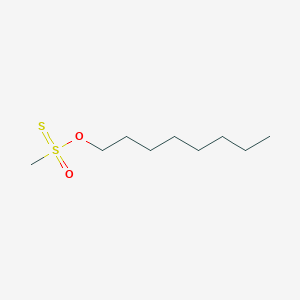
![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12843187.png)
![(1S,5S,7S)-2-Oxabicyclo[3.2.0]heptan-7-amine](/img/structure/B12843195.png)

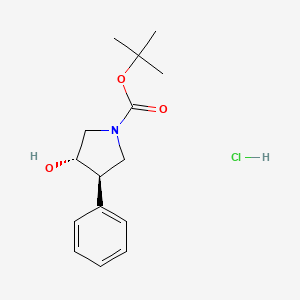

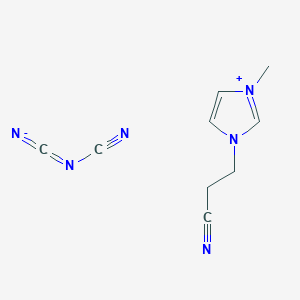
![(1S)-1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-difluorobut-3-en-1-amine](/img/structure/B12843239.png)
![(NE)-N-[(4S)-4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]-2-methylpropane-2-sulfinamide](/img/structure/B12843245.png)
